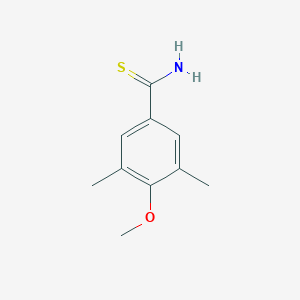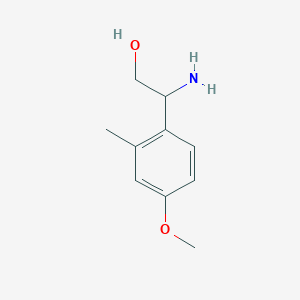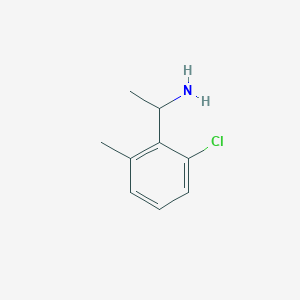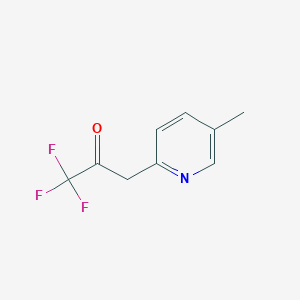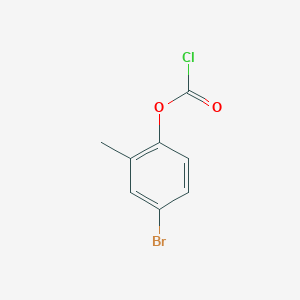
4-Bromo-2-methylphenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a chloroformate group. It is used as a reagent in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Bromo-2-methylphenyl chloroformate can be synthesized through the reaction of 4-bromo-2-methylphenol with phosgene in the presence of a base. The reaction typically involves the following steps:
Starting Material: 4-Bromo-2-methylphenol.
Reagent: Phosgene (COCl₂).
Base: A base such as triethylamine (TEA) is used to neutralize the hydrochloric acid formed during the reaction.
Solvent: The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF).
Conditions: The reaction is conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-methylphenyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: Reaction with water to form 4-bromo-2-methylphenol and carbon dioxide.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Amines: Reacts with amines to form carbamates in the presence of a base like triethylamine.
Alcohols: Reacts with alcohols to form carbonates, typically in the presence of a base.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Phenols: Formed from hydrolysis.
Applications De Recherche Scientifique
4-Bromo-2-methylphenyl chloroformate has several scientific research applications:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including carbamates and carbonates.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-bromo-2-methylphenyl chloroformate involves nucleophilic substitution reactions. The chloroformate group (ROC(O)Cl) is highly reactive towards nucleophiles, leading to the formation of carbamates and carbonates. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl chloroformate: Similar in structure but contains a nitro group instead of a bromine atom.
Methyl chloroformate: Lacks the aromatic ring and substituents, making it less complex.
Benzyl chloroformate: Contains a benzyl group instead of a brominated phenyl ring.
Uniqueness
4-Bromo-2-methylphenyl chloroformate is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, which can influence its reactivity and the types of products formed in reactions
Propriétés
Formule moléculaire |
C8H6BrClO2 |
|---|---|
Poids moléculaire |
249.49 g/mol |
Nom IUPAC |
(4-bromo-2-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6BrClO2/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4H,1H3 |
Clé InChI |
XSSNXZDYDZIGBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Br)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



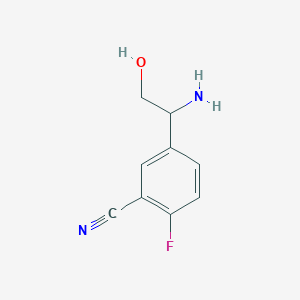
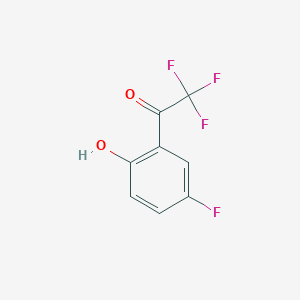
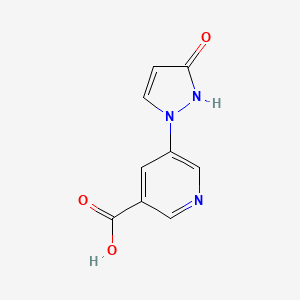
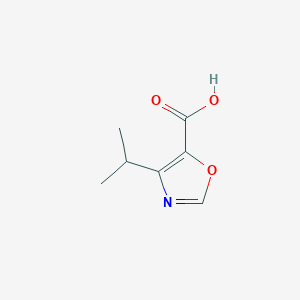
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13612842.png)
![(4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13612846.png)
